molecular formula C10H8N2O2 B11904595 4-Hydroxyquinoline-7-carboxamide

4-Hydroxyquinoline-7-carboxamide

Cat. No.: B11904595
M. Wt: 188.18 g/mol
InChI Key: ZDVCMDJWUWBFDU-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-7-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinoline ring with a hydroxyl group at the 4-position and a carboxamide group at the 7-position. This unique arrangement imparts specific chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyquinoline-7-carboxamide typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functionalization steps. One common method involves the reaction of aniline with diethyl ethoxymethylenemalonate to form a quinoline intermediate, which is then hydroxylated at the 4-position and amidated at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green solvents, and efficient purification techniques are often employed to enhance the scalability and environmental sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyquinoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxyquinoline-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxyquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division. Additionally, it can chelate metal ions, affecting various metalloproteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinoline-2-carboxamide
  • 8-Hydroxyquinoline
  • Quinoline-2-carboxamide

Uniqueness

4-Hydroxyquinoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits a unique combination of antimicrobial, anticancer, and enzyme inhibitory activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-oxo-1H-quinoline-7-carboxamide

InChI

InChI=1S/C10H8N2O2/c11-10(14)6-1-2-7-8(5-6)12-4-3-9(7)13/h1-5H,(H2,11,14)(H,12,13)

InChI Key

ZDVCMDJWUWBFDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC=CC2=O

Origin of Product

United States

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